molecular formula C21H25N3O5S B2595261 Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 325702-16-7

Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2595261
CAS No.: 325702-16-7
M. Wt: 431.51
InChI Key: GBTJNFFSQQEIKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Biological and Nonbiological Modifications of Carbamates

Carbamates, including methylcarbamate insecticides, undergo various modifications in biological systems, including hydrolysis, oxidation, dealkylation, and conjugation. These processes lead to the formation of products such as hydroxy, dihydro-dihydroxy, and N-hydroxymethyl derivatives, which are then conjugated, stored, or excreted. These modifications are significant for understanding the environmental and biological behavior of carbamates, which can be relevant for the study of Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate in similar contexts (Knaak Jb, 1971).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of carbamate derivatives have been explored, with studies detailing condensation reactions leading to the formation of various carbamate derivatives. These synthetic routes and chemical behaviors provide a foundation for the development and application of new carbamate-based compounds for various scientific purposes, such as the synthesis of aromatic carbamates derivatives with chromen-2-one and coumarin fragments (A. V. Velikorodov & N. M. Imasheva, 2008).

Application in Biological Systems

Research on the biological activity of sulfonamide derivatives, including (4-piperidin-1-yl)-phenyl sulfonamides, indicates their potential as agonists at human beta(3)-adrenergic receptors. These findings highlight the potential for compounds with similar structural features, like this compound, to be explored for biological applications, including therapeutic uses (Baihua Hu et al., 2001).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, and we can expect future advancements in the synthesis and application of such compounds.

Properties

IUPAC Name

methyl N-[4-[4-[(2-methylphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-5-3-4-6-19(15)23-20(25)16-11-13-24(14-12-16)30(27,28)18-9-7-17(8-10-18)22-21(26)29-2/h3-10,16H,11-14H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTJNFFSQQEIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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